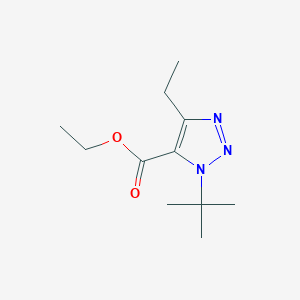
Ethyl 1-(tert-butyl)-4-ethyl-1H-1,2,3-triazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(tert-butyl)-4-ethyl-1H-1,2,3-triazole-5-carboxylate is a chemical compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(tert-butyl)-4-ethyl-1H-1,2,3-triazole-5-carboxylate typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions to form the triazole ring. The tert-butyl and ethyl groups are introduced through subsequent alkylation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper(I) bromide.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydrotriazole derivatives.
Substitution: Alkylated or acylated triazole derivatives.
Scientific Research Applications
Ethyl 1-(tert-butyl)-4-ethyl-1H-1,2,3-triazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 1-(tert-butyl)-4-ethyl-1H-1,2,3-triazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The tert-butyl and ethyl groups can influence the compound’s pharmacokinetic properties, such as solubility and membrane permeability.
Comparison with Similar Compounds
Ethyl 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylate: Similar structure but different substitution pattern on the triazole ring.
Methyl 1-(tert-butyl)-4-ethyl-1H-1,2,3-triazole-5-carboxylate: Similar structure with a methyl group instead of an ethyl group.
Ethyl 1-(tert-butyl)-4-methyl-1H-1,2,3-triazole-5-carboxylate: Similar structure with a methyl group on the triazole ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both tert-butyl and ethyl groups provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications.
Biological Activity
Ethyl 1-(tert-butyl)-4-ethyl-1H-1,2,3-triazole-5-carboxylate is a compound belonging to the 1,2,3-triazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Overview of 1,2,3-Triazoles
1,2,3-Triazoles are five-membered heterocyclic compounds characterized by their nitrogen-containing ring structure. They have been extensively studied due to their biological significance and utility in medicinal chemistry. The triazole ring is known to enhance the pharmacological properties of compounds by improving their binding affinity and selectivity toward biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds containing the triazole moiety have been shown to inhibit various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, studies indicate that triazole derivatives can exhibit potent inhibitory effects against these enzymes, which are crucial in neurodegenerative diseases like Alzheimer's .
- Antimicrobial Activity : Triazoles have demonstrated significant antimicrobial properties against a variety of pathogens. The incorporation of substituents such as tert-butyl and ethyl groups can enhance the lipophilicity and membrane permeability of these compounds, potentially increasing their efficacy against microbial strains .
Case Studies
- Inhibition of Cholinesterases :
- Antimicrobial Efficacy :
Comparative Biological Activity Table
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
ethyl 3-tert-butyl-5-ethyltriazole-4-carboxylate |
InChI |
InChI=1S/C11H19N3O2/c1-6-8-9(10(15)16-7-2)14(13-12-8)11(3,4)5/h6-7H2,1-5H3 |
InChI Key |
CNZIGWQBYJVUKP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=N1)C(C)(C)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















